molecular formula C19H19IN2O3S B2598876 (Z)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide CAS No. 865174-21-6

(Z)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide

Cat. No.: B2598876
CAS No.: 865174-21-6
M. Wt: 482.34
InChI Key: OPJOBLUYSQNYST-VZCXRCSSSA-N
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Description

(Z)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide is a synthetic small molecule with the molecular formula C19H19IN2O3S . This compound features a benzothiazole core, a common pharmacophore in medicinal chemistry, substituted with ethoxyethyl and methoxy groups, and an iodobenzamide moiety. The specific "Z" configuration around the imine bond is a critical structural feature that can influence its biological activity and interaction with molecular targets. While the specific biological profile and mechanism of action for this compound require further investigation, structurally related benzothiazole derivatives have been identified as key scaffolds in pharmaceutical research. Recent studies on analogous 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives have demonstrated their potential as potent anticancer agents, functioning via inhibition of targets like ROR1 . Other benzothiazole-based chemicals are known to exhibit a range of activities, including antifungal and antiparasitic effects, by targeting pathways such as tubulin polymerization . This compound is provided for non-human research applications and is a valuable building block or probe for chemical biology, drug discovery, and investigative chemistry. Researchers can utilize it in the synthesis of more complex molecules, screening assays, or biochemical studies. It is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-6-methoxy-1,3-benzothiazol-2-ylidene]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19IN2O3S/c1-3-25-11-10-22-16-9-8-13(24-2)12-17(16)26-19(22)21-18(23)14-6-4-5-7-15(14)20/h4-9,12H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJOBLUYSQNYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (Z)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide typically involves multi-step organic reactions One common synthetic route includes the formation of the benzo[d]thiazole core, followed by functionalization with ethoxyethyl and methoxy groupsReaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodine atom, using reagents like sodium azide or potassium cyanide.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines

Scientific Research Applications

Antimicrobial Activity

The benzothiazole scaffold is prevalent in many clinically used antibiotics. Compounds similar to (Z)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide have demonstrated significant antimicrobial activity against various pathogens. The presence of the methoxy and ethoxy groups may enhance solubility and bioavailability, making them promising candidates for further development in treating infections.

Anticancer Potential

Research indicates that compounds with similar structures exhibit anticancer properties. The unique combination of substituents in this compound may allow it to interact effectively with biological targets involved in cancer pathways. Initial studies suggest that it may inhibit specific enzymes or modulate receptor activity, contributing to its potential as an anticancer agent .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparative analysis with structurally related compounds can be beneficial. Below is a summary table comparing key features:

Compound NameStructural FeaturesUnique Properties
This compoundIodine substituent; methoxy and ethoxy groupsPotential antimicrobial and anticancer activity
(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)Bromine at position 6; propargyl groupAltered reactivity; potential for different biological activity
(E)-N-(6-bromo-3-(methoxymethyl)benzo[d]thiazol-2(3H)-ylidene)Different nitrogen substitutionVaries in biological activity compared to related compounds

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of benzothiazole derivatives in various therapeutic areas. For instance:

  • Antimicrobial Efficacy : A study demonstrated that benzothiazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
  • Anticancer Activity : Another research project focused on synthesizing derivatives of benzothiazole, including those similar to this compound, found promising results in inhibiting tumor growth in vitro and in vivo models .

Mechanism of Action

The mechanism of action of (Z)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions. The exact pathways and molecular targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between the target compound and related benzothiazole/benzamide derivatives:

Compound Key Structural Features Molecular Weight Synthesis Yield Pharmacological Notes References
(Z)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide (Target) 2-Iodobenzamide, 2-ethoxyethyl, 6-methoxybenzothiazole ~514.3 g/mol* N/A Likely STING agonist candidate (inferred from structural analogs)
(Z)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide Cyclopropanecarboxamide instead of 2-iodobenzamide ~403.5 g/mol* N/A Reduced halogen bonding potential; cyclopropane may enhance metabolic stability
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) Thiadiazole core, 3-methylphenyl, dimethylamino acryloyl 392.48 g/mol 82% IR carbonyl stretch at 1690 cm⁻¹; unconfirmed biological activity
N-((Z)-4-adamantan-1-yl-3-(3-amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)thiazol-2-ylidene)-2,6-difluorobenzamide Adamantyl group, naphthoquinone hybrid, difluorobenzamide ~629.7 g/mol* N/A Enzyme inhibitory activity; pKa values potentiometrically determined
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Trifluoromethylbenzothiazole, 3-methoxyphenyl acetamide ~384.3 g/mol* N/A Patent-listed for undisclosed pharmaceutical applications; enhanced lipophilicity

*Calculated based on molecular formula.

Key Observations:

The iodine atom may improve target affinity compared to fluorine or methyl groups in other analogs .

Synthetic Accessibility : Yields for benzothiazole-ylidene derivatives vary widely (e.g., 63% in vs. 82% for thiadiazole analogs in ), likely due to steric and electronic effects of substituents .

Pharmacological Potential: Adamantyl- and naphthoquinone-containing analogs () exhibit enzyme inhibition, suggesting that the target compound’s benzothiazole core could be tailored for similar applications. However, its 2-ethoxyethyl group may enhance solubility compared to bulky adamantyl substituents .

Patent Relevance : Trifluoromethylbenzothiazole acetamides () highlight the therapeutic interest in benzothiazole derivatives, though the target compound’s iodine substituent offers a distinct pharmacophore for exploration .

Biological Activity

(Z)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other therapeutic properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N2O4SC_{20}H_{22}N_2O_4S, with a molecular weight of 434.5 g/mol. The structure incorporates functional groups that suggest diverse biological activities, particularly due to the presence of the benzothiazole moiety, which is known for its pharmacological significance.

Antimicrobial Activity

Benzothiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit potent antibacterial and antifungal activities. For example:

  • Antibacterial Activity : Studies have shown that benzothiazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range indicating significant efficacy against resistant strains .
  • Antifungal Activity : Compounds derived from benzothiazoles have also demonstrated antifungal properties against species such as Candida albicans, suggesting their potential use in treating fungal infections .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies:

  • Cytotoxicity : In vitro tests on tumorigenic cell lines have shown that this compound exhibits selective cytotoxicity, with EC50 values indicating effective inhibition of cancer cell proliferation while sparing normal cells . For instance, certain derivatives have shown EC50 values as low as 30 ng/mL against specific cancer cell lines.

Anti-inflammatory Activity

Research indicates that benzothiazole derivatives can act as anti-inflammatory agents by inhibiting inflammatory pathways. The mechanism often involves the modulation of cytokine release and the inhibition of enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Structural Feature Biological Activity
Benzothiazole RingAntimicrobial, anticancer
Iodine SubstitutionEnhanced reactivity and potential biological interactions
Ethoxyethyl GroupImproved solubility and bioavailability

Case Studies

  • Antibacterial Efficacy : A study by Ramachandran et al. demonstrated that benzothiazole derivatives synthesized with various substitutions exhibited significant antibacterial activity against multiple strains, with some compounds outperforming standard antibiotics in MIC tests .
  • Cytotoxicity Assessment : In a recent study published in Bioorganic & Medicinal Chemistry Letters, several derivatives were tested for their cytotoxic effects on cancer cell lines. The results indicated that specific modifications to the benzothiazole structure significantly enhanced cytotoxicity compared to unmodified compounds .

Q & A

Q. How does the 2-ethoxyethyl group influence pharmacological activity compared to analogs?

  • Methodological Answer : Synthesize analogs with varying alkyl chains (e.g., methyl, propyl) and compare logD values (octanol-water partitioning). SAR studies reveal the 2-ethoxyethyl group enhances blood-brain barrier penetration in neuroactive analogs. Competitive radioligand assays quantify receptor affinity differences .

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